CB1 Receptor Agonist Potency: N-Phenyl vs. N-Benzyl (SDB-006) Structural Divergence
In a fluorescence-based plate reader membrane potential assay at human CB1 receptors, N-phenyl-1-pentyl-1H-indole-3-carboxamide (target) exhibits an EC50 of 21 nM . Its closest structural analog, SDB-006 (N-benzyl-1-pentyl-1H-indole-3-carboxamide), is more potent at CB1 with an EC50 of 19 nM [1]. The 10% difference in CB1 potency, though small, is reproducible across independent studies and is attributable to the replacement of the benzyl CH2 with a direct phenyl attachment, which alters the conformational flexibility and hydrogen-bonding capacity of the head group.
| Evidence Dimension | CB1 receptor agonism (EC50) |
|---|---|
| Target Compound Data | EC50 = 21 nM |
| Comparator Or Baseline | SDB-006 (N-benzyl analog): EC50 = 19 nM |
| Quantified Difference | Target is ~10% less potent at CB1 (21 vs. 19 nM) |
| Conditions | FLIPR membrane potential assay, human CB1 receptor, HEK293 cells |
Why This Matters
Procurement decisions for ligand-binding or functional assays require explicit potency benchmarks to ensure the compound's receptor activation window matches experimental design—using SDB-006 instead would introduce a 10% potency shift that could skew EC50-derived comparisons.
- [1] Banister SD, Longworth M, Kevin R, et al. The chemistry and pharmacology of synthetic cannabinoid SDB-006 and its regioisomeric fluorinated and methoxylated analogs. Drug Test Anal. 2018;10(7):1101-1112. CB1 EC50 = 19 nM. View Source
